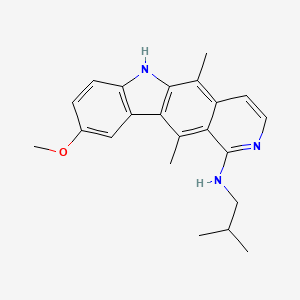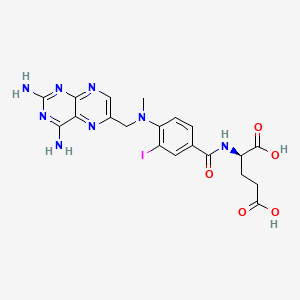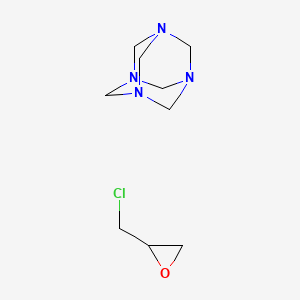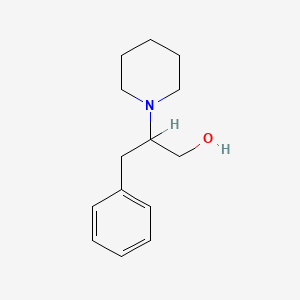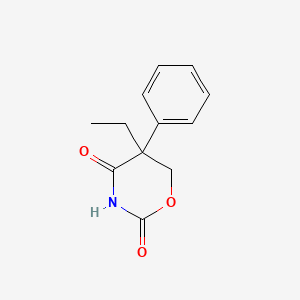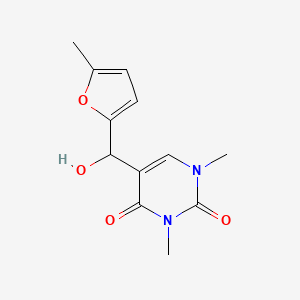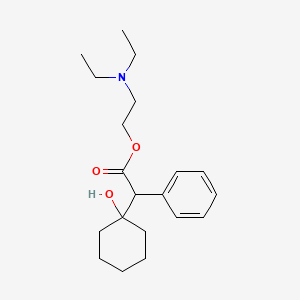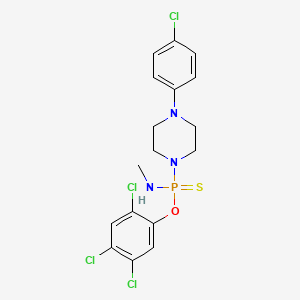
Telaprevir metabolite M4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telaprevir metabolite M4 is a derivative of telaprevir, a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infections. Telaprevir is a peptidomimetic inhibitor of the hepatitis C virus NS3/4A protease, which is essential for viral replication. The metabolite M4 is one of the major metabolites formed during the metabolism of telaprevir in the human body .
准备方法
The synthesis of telaprevir metabolite M4 involves several steps, including the use of biocatalysis and multicomponent reactions. The synthetic route typically starts with the preparation of telaprevir, followed by its metabolic conversion to the M4 metabolite. The reaction conditions often involve the use of specific enzymes and catalysts to facilitate the conversion. Industrial production methods may include large-scale biocatalytic processes to ensure high yield and purity of the metabolite .
化学反应分析
Telaprevir metabolite M4 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and hydrolyzing agents like water or acids. The major products formed from these reactions include pyrazinoic acid and other reduced or oxidized derivatives of the parent compound .
科学研究应用
Telaprevir metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways and biotransformation of antiviral agents. In biology, it helps in understanding the interactions between viral protease inhibitors and their targets. In medicine, it is used to evaluate the efficacy and safety of telaprevir and its metabolites in treating hepatitis C virus infections. Additionally, telaprevir and its metabolites have been explored for their potential use in treating other viral infections, such as enterovirus D68 and SARS-CoV-2 .
作用机制
Telaprevir metabolite M4 exerts its effects by inhibiting the hepatitis C virus NS3/4A protease, which is crucial for viral replication. The inhibition of this protease prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral life cycle. The molecular targets involved include the NS3/4A protease and other viral proteins essential for replication. The pathways affected by this inhibition include the viral replication and assembly pathways .
相似化合物的比较
Telaprevir metabolite M4 can be compared with other similar compounds, such as boceprevir and simeprevir, which are also NS3/4A protease inhibitors used in the treatment of hepatitis C virus infections. While all these compounds share a similar mechanism of action, telaprevir and its metabolites, including M4, have shown unique pharmacokinetic and pharmacodynamic properties. For instance, telaprevir has a higher binding affinity for the NS3/4A protease and a different metabolic profile compared to boceprevir and simeprevir .
属性
CAS 编号 |
1616728-72-3 |
|---|---|
分子式 |
C27H40N6O4 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C27H40N6O4/c1-27(2,3)22(26(37)33-15-17-10-7-11-18(17)21(33)23(28)34)32-25(36)20(16-8-5-4-6-9-16)31-24(35)19-14-29-12-13-30-19/h12-14,16-18,20-22H,4-11,15H2,1-3H3,(H2,28,34)(H,31,35)(H,32,36)/t17-,18-,20-,21-,22+/m0/s1 |
InChI 键 |
OGPCBCPSBXYSGK-OOOLTRJPSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)N)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 |
规范 SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)N)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


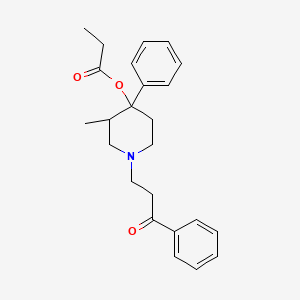

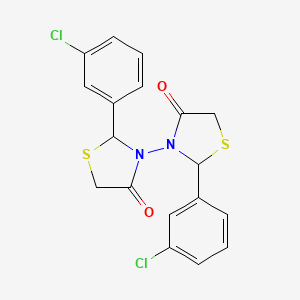
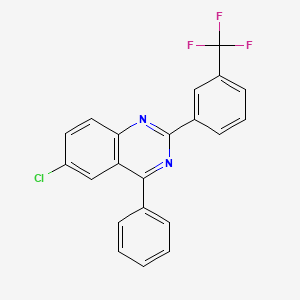
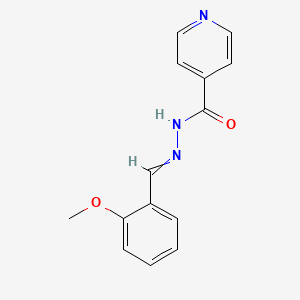
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
